![molecular formula C14H22BNO4 B6340700 4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid CAS No. 2096339-73-8](/img/structure/B6340700.png)
4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid
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Overview
Description
The compound “(S)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)propanoic acid” is similar in structure . It has a molecular weight of 341.83 and is a solid at room temperature . The compound is stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The compound “4-((tert-butoxycarbonyl(isopropyl)amino)methyl)benzoic acid” has a total of 44 bonds, including 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .
Physical And Chemical Properties Analysis
The compound “(S)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)propanoic acid” has a predicted boiling point of 453.2±40.0 °C and a predicted density of 1.181±0.06 g/cm3 . Its pKa is predicted to be 3.86±0.10 .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of pharmaceuticals that target various diseases. Its boronic acid moiety is particularly useful in the development of proteasome inhibitors, which are crucial in cancer therapy. The tert-butoxycarbonyl group (Boc) serves as a protective group for amines, allowing for selective reactions during drug synthesis .
Agriculture
Within the agricultural sector, the compound finds application in the synthesis of herbicides and plant growth regulators. The boronic acid component can interact with plant enzymes, altering growth patterns or protecting crops from pests .
Material Science
In material science, this compound contributes to the creation of novel polymers and coatings. The boronic acid group can form reversible covalent bonds with diols, which is beneficial for creating self-healing materials .
Environmental Science
Environmental science applications include the use of this compound in the detection and removal of environmental pollutants. Its ability to bind with various organic molecules makes it a candidate for creating sensors or filtration materials that capture contaminants .
Biochemistry
Biochemically, 4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid is used in enzyme inhibition studies. It helps in understanding enzyme mechanisms and designing inhibitors for enzymes that are overactive in certain diseases .
Pharmacology
In pharmacology, the compound’s boronic acid group is significant for developing transition state inhibitors that mimic the tetrahedral intermediate of enzymatic reactions. This is particularly important in the design of drugs targeting serine proteases .
Analytical Chemistry
Analytical chemists employ this compound in chromatography and mass spectrometry to improve the detection of various analytes. Its unique structure can aid in the separation of complex mixtures or enhance the ionization of compounds in mass spectrometry .
Safety and Hazards
The compound “(S)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)propanoic acid” has been classified with the signal word “Warning” and hazard statements H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .
properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-10(2)16(13(17)20-14(3,4)5)12-8-6-11(7-9-12)15(18)19/h6-10,18-19H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMZVQFRDVIYPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C(C)C)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butoxycarbonyl-isopropylamino)-benzeneboronic acid |
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